molecular formula C21H23N3O5S B10996055 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide

5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide

Cat. No.: B10996055
M. Wt: 429.5 g/mol
InChI Key: DHWLYIJCQZJIFM-UHFFFAOYSA-N
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Description

The compound 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide is a synthetic organic molecule characterized by its unique structure, which includes a furan ring, a pyrimidine moiety, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the pyrimidine ring.

    Formation of the Furan Ring: The furan ring is synthesized through cyclization reactions involving appropriate precursors such as 1,4-dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the furan ring with the pyrimidine moiety and the trimethoxyphenyl group using amide bond formation techniques, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, converting them to amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and reduced aromatic compounds.

    Substitution: Substituted aromatic rings with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials with unique properties, such as polymers, coatings, and electronic devices.

Mechanism of Action

The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
  • Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate
  • 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-2-furoic acid

Uniqueness

The uniqueness of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide lies in its combination of functional groups and structural features. The presence of the furan ring, pyrimidine moiety, and trimethoxyphenyl group provides a distinct chemical profile that can lead to unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C21H23N3O5S/c1-12-8-13(2)23-21(22-12)30-11-15-6-7-16(29-15)20(25)24-14-9-17(26-3)19(28-5)18(10-14)27-4/h6-10H,11H2,1-5H3,(H,24,25)

InChI Key

DHWLYIJCQZJIFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC)C

Origin of Product

United States

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